Comparative Receptor Binding Affinity: Sumatriptan Succinate vs. Eletriptan and Zolmitriptan
Sumatriptan succinate demonstrates high affinity for the 5-HT1D (Ki = 17 nM) and 5-HT1B (Ki = 27 nM) receptors, with lower affinity for 5-HT1A (Ki = 100 nM) . In a direct head-to-head in vitro study, sumatriptan was shown to be a full agonist at 5-HT1B/1D receptors but was functionally less potent than both eletriptan and zolmitriptan [1]. Specifically, sumatriptan's functional potency (ED50) for decreasing cortical serotonin release in a rat microdialysis model was 0.5 µM, compared to approximately 0.1 µM for both eletriptan and zolmitriptan [1].
| Evidence Dimension | Functional potency (ED50) for decreasing cortical serotonin release |
|---|---|
| Target Compound Data | 0.5 µM |
| Comparator Or Baseline | Eletriptan: 0.1 µM; Zolmitriptan: 0.1 µM |
| Quantified Difference | Sumatriptan is 5-fold less potent than eletriptan and zolmitriptan in this assay. |
| Conditions | In vivo microdialysis with local intracortical perfusion in rat brain |
Why This Matters
This data is critical for researchers designing in vitro and in vivo studies, as it highlights that sumatriptan succinate, while a high-affinity agonist, has a different functional potency profile compared to newer triptans, which can influence experimental outcomes and dose selection.
- [1] Johnson DE, Rollema H, Schmidt AW, McHarg AD. Serotonergic effects and extracellular brain levels of eletriptan, zolmitriptan and sumatriptan in rat brain. Eur J Pharmacol. 2001 Aug 17;425(3):203-10. View Source
